molecular formula C6H4ClNO2S B6165616 2-chloro-3-nitrobenzene-1-thiol CAS No. 1824577-52-7

2-chloro-3-nitrobenzene-1-thiol

Cat. No.: B6165616
CAS No.: 1824577-52-7
M. Wt: 189.6
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Description

2-Chloro-3-nitrobenzene-1-thiol is an organic compound with the molecular formula C6H4ClNO2S and a molecular weight of approximately 190 Da . It is characterized by the presence of a thiol (-SH), a nitro (-NO2), and a chloro (-Cl) substituent on a benzene ring, making it a multifunctionalized aromatic building block for chemical synthesis . The compound has a computed LogP of 2.61, one rotatable bond, and a polar surface area of 43 Ų . As a disubstituted benzene derivative, its reactivity in further synthetic transformations, such as electrophilic aromatic substitution, is influenced by the combined electronic effects of its substituents; the strongest electron-donor typically directs the regiochemistry of the reaction . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Specific research applications and detailed mechanisms of action for this exact compound are not well-documented in the available literature. Researchers are encouraged to leverage its structure as a versatile scaffold in the development of novel compounds in areas such as materials science and pharmaceutical chemistry.

Properties

CAS No.

1824577-52-7

Molecular Formula

C6H4ClNO2S

Molecular Weight

189.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-nitrobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of chlorobenzene to introduce the nitro group, followed by thiolation to introduce the thiol group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and thiourea or hydrogen sulfide for thiolation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-nitrobenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in a polar solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.

Major Products

    Nucleophilic Substitution: Products include substituted amines or ethers.

    Reduction: The major product is 2-chloro-3-aminobenzene-1-thiol.

    Oxidation: Products include disulfides or sulfonic acids.

Mechanism of Action

The mechanism of action of 2-chloro-3-nitrobenzene-1-thiol involves its reactive functional groups. The thiol group can form covalent bonds with biological molecules, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can affect various molecular targets and pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key properties of 2-chloro-3-nitrobenzene-1-thiol with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
This compound C₆H₃ClNO₂S ~188.56* Cl (2), NO₂ (3), SH (1) Thiol, Nitro, Chloro
1-Chloro-3-nitrobenzene C₆H₄ClNO₂ 157.55 Cl (1), NO₂ (3) Nitro, Chloro
1-Chloro-2-nitrobenzene C₆H₄ClNO₂ 157.55 Cl (1), NO₂ (2) Nitro, Chloro
4-Chloro-1-ethoxy-2-nitrobenzene C₈H₈ClNO₃ 201.61 Cl (4), OCH₂CH₃ (1), NO₂ (2) Ethoxy, Nitro, Chloro
2-Chloro-1-nitro-3-(trifluoromethyl)benzene C₇H₃ClF₃NO₂ 237.55 Cl (2), NO₂ (1), CF₃ (3) Nitro, Chloro, Trifluoromethyl

*Estimated based on 1-chloro-3-nitrobenzene (157.55 g/mol) with addition of sulfur (32.07 g/mol) and subtraction of one hydrogen .

Key Observations :

  • Electronic Effects: The thiol group in this compound enhances acidity (pKa ~6–8 for aromatic thiols) compared to non-thiol analogs like 1-chloro-3-nitrobenzene. The nitro group at position 3 further deactivates the ring, reducing electrophilic substitution reactivity .

Q & A

Basic: What synthetic routes are recommended for preparing 2-chloro-3-nitrobenzene-1-thiol, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as nitration of chlorobenzene derivatives followed by thiolation. For example:

  • Step 1 : Nitration of 2-chlorobenzene derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to yield nitro intermediates .
  • Step 2 : Thiol introduction via nucleophilic substitution or reduction of sulfonyl precursors. Characterization of intermediates is critical. Use ¹H/¹³C NMR to confirm substitution patterns and UV-Vis spectroscopy to monitor nitro group stability. Mass spectrometry (MS) validates molecular weight .

Basic: How can researchers ensure purity and stability during storage?

Methodological Answer:

  • Purity : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Stability : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid moisture due to potential hydrolysis of the nitro and thiol groups .

Basic: What spectroscopic techniques are optimal for structural elucidation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm nitro/thiol substitution via coupling patterns .
  • FT-IR : Identify S–H stretches (~2550 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520/1350 cm⁻¹) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., nitro group twist ~38° relative to the benzene ring) using SHELXL for refinement .

Advanced: How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR, MS, and X-ray results. For example, discrepancies in NO₂ group orientation may arise from dynamic disorder in crystals; use Hirshfeld surface analysis to assess intermolecular interactions .
  • DFT Calculations : Compare experimental IR/Raman spectra with computational models (e.g., Gaussian 09) to confirm vibrational mode assignments .

Advanced: What computational strategies predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack.
  • Transition State Modeling : Use Gaussian or ORCA to simulate reaction pathways (e.g., thiol substitution at the 1-position). Compare activation energies for competing pathways .

Advanced: How does steric hindrance influence crystallographic packing?

Methodological Answer:

  • SHELX Refinement : Analyze crystal structures to quantify steric effects. For example, the methyl group in 1-chloro-2-methyl-3-nitrobenzene induces a 38.8° nitro group twist, reducing π-π stacking .
  • Mercury Software : Visualize packing diagrams to assess hydrogen bonding (e.g., S–H···O interactions) and van der Waals contacts .

Advanced: How can researchers study biological interactions, such as NF-κB inhibition?

Methodological Answer:

  • Biochemical Assays : Use EMSA (Electrophoretic Mobility Shift Assay) to assess DNA-binding suppression. Prepare protein samples via Bradford assay for quantification .
  • Docking Simulations : Model ligand-receptor interactions (AutoDock Vina) to predict binding affinities at the NF-κB active site .

Advanced: What experimental designs optimize multi-step synthesis yields?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. DCM), and stoichiometry to maximize thiolation efficiency. Use ANOVA to identify critical factors .
  • In Situ Monitoring : Employ ReactIR to track nitro reduction intermediates and minimize side reactions .

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